molecular formula C17H36O2 B14299116 Nonane, 1,1-dibutoxy- CAS No. 117831-20-6

Nonane, 1,1-dibutoxy-

Cat. No.: B14299116
CAS No.: 117831-20-6
M. Wt: 272.5 g/mol
InChI Key: QIRRMGBRXHLLMP-UHFFFAOYSA-N
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Description

Nonane, 1,1-dibutoxy- is an organic compound with the molecular formula C17H36O2. It is a derivative of nonane, where two butoxy groups are attached to the first carbon atom. This compound is part of the ether family and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonane, 1,1-dibutoxy- can be synthesized through the reaction of nonanal with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of Nonane, 1,1-dibutoxy- involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Nonane, 1,1-dibutoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nonanal or nonanoic acid.

    Reduction: Butanol.

    Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Scientific Research Applications

Nonane, 1,1-dibutoxy- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of fragrances, coatings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Nonane, 1,1-dibutoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation, but its ether linkage plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Nonane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of butoxy groups.

    Nonane, 1,1-dimethoxy-: Contains methoxy groups instead of butoxy groups.

    Nonane, 1,1-dipropoxy-: Contains propoxy groups instead of butoxy groups.

Uniqueness

Nonane, 1,1-dibutoxy- is unique due to its longer butoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of certain industrial products and in research focused on long-chain ether compounds.

Properties

CAS No.

117831-20-6

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

1,1-dibutoxynonane

InChI

InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3

InChI Key

QIRRMGBRXHLLMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(OCCCC)OCCCC

Origin of Product

United States

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